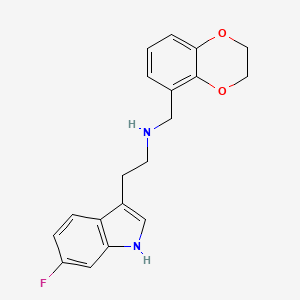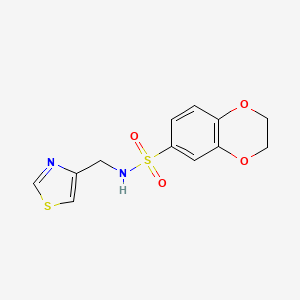
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-2-(6-fluoro-1H-indol-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-2-(6-fluoro-1H-indol-3-yl)ethanamine, also known as FMI-358, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in research.
作用機序
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-2-(6-fluoro-1H-indol-3-yl)ethanamine acts as an agonist of the 5-HT2C receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of the receptor leads to the activation of downstream signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and activation of protein kinase C (PKC). The exact mechanism by which this compound activates the 5-HT2C receptor is still unclear and requires further investigation.
Biochemical and physiological effects:
Activation of the 5-HT2C receptor by this compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of feeding behavior, and modulation of mood and cognition. This compound has been reported to decrease food intake in rats, suggesting its potential as a treatment for obesity. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-2-(6-fluoro-1H-indol-3-yl)ethanamine in lab experiments is its high potency and selectivity for the 5-HT2C receptor. This makes it a valuable tool for studying the receptor's function and pharmacology. However, one limitation of using this compound is its relatively high cost, which may limit its availability for some research groups.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-2-(6-fluoro-1H-indol-3-yl)ethanamine. One area of interest is the development of more potent and selective agonists of the 5-HT2C receptor, which could be used to further elucidate the receptor's function and pharmacology. Another area of interest is the investigation of this compound's potential as a treatment for obesity and cognitive disorders. Additionally, the mechanism by which this compound activates the 5-HT2C receptor requires further investigation to fully understand its pharmacology.
In conclusion, this compound is a novel chemical compound with potential applications in scientific research. Its high potency and selectivity for the 5-HT2C receptor make it a valuable tool for studying the receptor's function and pharmacology. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-2-(6-fluoro-1H-indol-3-yl)ethanamine can be synthesized using a multi-step process that involves the reaction of 6-fluoro-1H-indole-3-carbaldehyde with 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid, followed by reduction with sodium borohydride and subsequent reductive amination with ethylene diamine. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-2-(6-fluoro-1H-indol-3-yl)ethanamine has shown potential as a research tool for studying the serotonin 5-HT2C receptor, which is involved in various physiological processes, including appetite regulation, mood, and cognition. This compound has been reported to be a selective and potent agonist of the 5-HT2C receptor, with an EC50 value of 6.2 nM. This makes it a valuable tool for studying the receptor's function and pharmacology.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-2-(6-fluoro-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-15-4-5-16-13(12-22-17(16)10-15)6-7-21-11-14-2-1-3-18-19(14)24-9-8-23-18/h1-5,10,12,21-22H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNGNCQFJRHPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CNCCC3=CNC4=C3C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542476.png)
![4-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B7542484.png)
![2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7542489.png)


![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7542506.png)
![2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7542514.png)

![N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542535.png)
![3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide](/img/structure/B7542548.png)
![N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542550.png)
![(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7542559.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542566.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide](/img/structure/B7542569.png)